molecular formula C14H11IN2O2 B6110438 N-(4-carbamoylphenyl)-3-iodobenzamide

N-(4-carbamoylphenyl)-3-iodobenzamide

Cat. No.: B6110438
M. Wt: 366.15 g/mol
InChI Key: XKYHOCRSAGUSLD-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoyl group linked to a 4-carbamoyl-substituted aniline moiety. Its molecular formula is C₁₄H₁₁IN₂O₂, with a molecular weight of 382.15 g/mol.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYHOCRSAGUSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-iodobenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This often involves:

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Ring Primary Application/Study CAS Number Reference
N-(4-carbamoylphenyl)-3-iodobenzamide C₁₄H₁₁IN₂O₂ 382.15 4-carbamoyl Potential pharmaceutical agent Not provided
N-(4-cyanophenyl)-3-iodobenzamide C₁₄H₉IN₂O 348.14 4-cyano Research chemical Not provided
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide C₁₉H₁₇IN₄O₃S 532.23 4-sulfamoyl pyrimidine Polyimide monomer synthesis 385405-84-5
N-(2-diethylaminoethyl)-4-iodobenzamide C₁₃H₁₈IN₂O 360.20 2-diethylaminoethyl (side chain) Melanoma tracer (125I-labeled) Not provided
N-(3-aminophenyl)-4-iodobenzamide C₁₃H₁₁IN₂O 338.14 3-amino Intermediate in drug synthesis 952948-59-3

Key Differences in Physicochemical Properties

  • Solubility: The carbamoyl group in this compound improves hydrophilicity compared to the cyano (-CN) or sulfamoyl-pyrimidine groups in analogs . This may enhance aqueous solubility, critical for oral bioavailability.
  • Iodine Position: The 3-iodo substitution in the target compound contrasts with 4-iodo derivatives (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide), which show higher melanoma uptake in vivo .

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